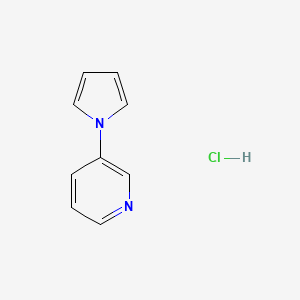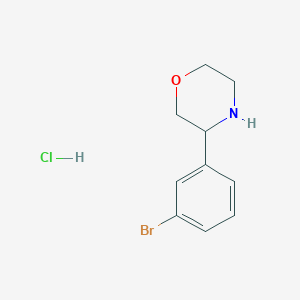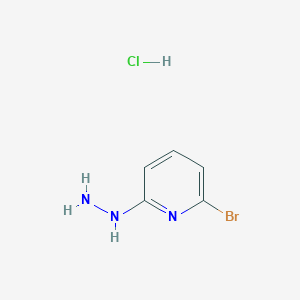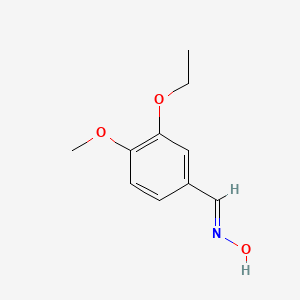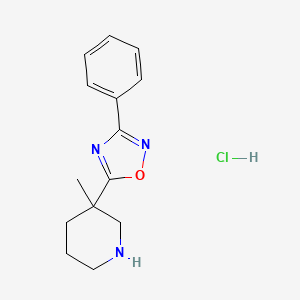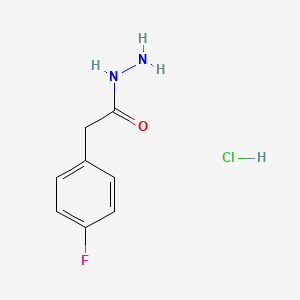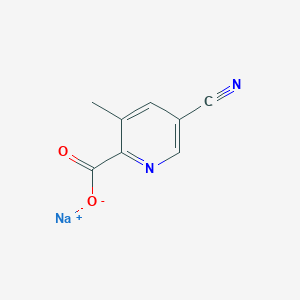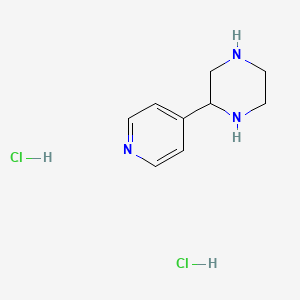
2-(Pyridin-4-yl)piperazine dihydrochloride
描述
2-(Pyridin-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used as a building block in the synthesis of various medicinally important molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)piperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, the synthesis of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and can be scaled up for large-scale production .
化学反应分析
Types of Reactions: 2-(Pyridin-4-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under basic conditions, often using catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .
Major Products Formed: The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
2-(Pyridin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it is employed in the development of drugs, including antipsychotics, antiretrovirals, and antidepressants . In the industry, it is used in the synthesis of antibacterial agents and other medicinally important compounds .
作用机制
The mechanism of action of 2-(Pyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
相似化合物的比较
Similar Compounds: Similar compounds to 2-(Pyridin-4-yl)piperazine dihydrochloride include other piperazine derivatives such as 1-(2-Pyridinyl)piperazine and 1-(3-Fluoro-2-pyridinyl)piperazine .
Uniqueness: What sets this compound apart from other similar compounds is its specific structural configuration, which allows it to be used as a versatile building block in the synthesis of a wide range of bioactive molecules. Its unique properties make it particularly valuable in medicinal chemistry and pharmaceutical research .
属性
IUPAC Name |
2-pyridin-4-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11-12H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPAPKLJSBNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)
![2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B3113415.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B3113419.png)

![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)
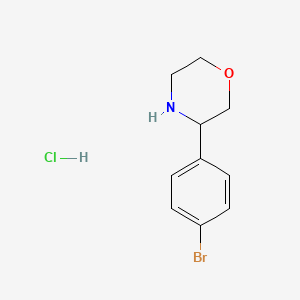
![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)
